molecular formula C7H12O B7820603 exo-2-Norborneol CAS No. 61277-93-8

exo-2-Norborneol

Cat. No. B7820603
CAS RN: 61277-93-8
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-VQVTYTSYSA-N
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Description

Exo-2-Norborneol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality exo-2-Norborneol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about exo-2-Norborneol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytochrome P-450 Oxidation : Groves and McClusky (1978) examined the oxidation of exo-2-Norborneol by cytochrome P-450, suggesting a carbon radical intermediate in this process. This study contributes to understanding liver microsomal cytochrome P-450's role in the hydroxylation of organic compounds (Groves & McClusky, 1978).

  • Microwave Spectra Analysis : Tyblewski et al. (1981) investigated the microwave spectra of exo- and endo-norborneols. This research aids in understanding the molecular structure and behavior of these compounds under specific conditions (Tyblewski, Vaccani, & Bauder, 1981).

  • Mass Spectrometry and Fragmentation : Holmes and McGillivray (1973) studied the mass spectra and fragmentation mechanism of exo-2-Norborneol. Their findings help in the analysis of fragmentation pathways and the behavior of alcohols under mass spectrometry (Holmes & McGillivray, 1973).

  • Phosphorylated Derivatives Synthesis : Cremlyn et al. (1979) explored the synthesis of phosphorylated derivatives of exo- and endo-Norborneols. This research expands the understanding of chemical reactions involving Norborneols and their derivatives (Cremlyn, Ellam, & Akhtar, 1979).

  • Oxovanadium(V) Trialkoxides Reactivity : Crans, Chen, and Felty (1992) conducted a study on the synthesis and reactivity of oxovanadium(V) trialkoxides with exo-norborneol. Their research contributes to the knowledge of metal alkoxide chemistry (Crans, Chen, & Felty, 1992).

  • Polymerization Kinetics : Pollino, Stubbs, and Weck (2003) explored the polymerization of exo-norbornene esters. This study provides insights into the polymerization processes and the effects of isomeric purity on such reactions (Pollino, Stubbs, & Weck, 2003).

  • Microbial Reduction Study : Yoshizako et al. (1996) investigated the microbial reduction of racemic norbornanone to exo-norborneol. This study highlights the biological transformations of norbornanone, showcasing the role of microorganisms in chemical conversions (Yoshizako, Nishimura, Chubachi, & Kirihata, 1996).

  • Pyrolysis and Gas-Phase Chemistry : Mahecha et al. (2017) analyzed the gas-phase pyrolysis of exo-2-norbornyl formate, providing insights into the reaction mechanisms and kinetics at high temperatures (Mahecha, Cartaya, Maldonado, Alvarado, & Chuchani, 2017).

  • Hydration and Perdeuteration Study : Werstiuk and Kadai (1976) researched the hydration of norbornene under specific conditions, yielding products including exo-2-norborneol. This contributes to the understanding of chemical reactions under high-temperature and dilute acid conditions (Werstiuk & Kadai, 1976).

  • Ion Cyclotron Resonance Spectra Analysis : Bursey and Hoffman (1971) utilized ion cyclotron resonance to analyze mixtures of biacetyl and exo- or endo-norborneol, aiding in stereochemical analysis and understanding reaction kinetics (Bursey & Hoffman, 1971).

properties

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYQMYDIHMKQB-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-Bicyclo(2.2.1)heptan-2-ol

CAS RN

497-37-0, 61277-93-8
Record name exo-Norborneol
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Record name exo-Norborneol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-Norborneol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel-
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Record name Exo-bicyclo[2.2.1]heptan-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORBORNEOL, EXO-
Source FDA Global Substance Registration System (GSRS)
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Record name NORBORNEOL, EXO-(-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JK Stille, FM Sonnenberg - Journal of the American Chemical …, 1966 - ACS Publications
… exo-2-Norborneol. When exo-2-norborneol (2) was also treated with thionyl chloride (Figure 1) by employing similar conditions and solvents (Table II) again exo-2-chloronorbornane (4) …
Number of citations: 18 pubs.acs.org
A Chollet, C Mahaim, C Foetisch, M Hardy… - Helvetica Chimica …, 1977 - Wiley Online Library
… In order to better understand the effect of the epoxide ring on the chemical and spectroscopic properties of the dienes 3 and 4 we chose to study 5,6-dimethylidene-exo-2-norborneol (1 l)…
Number of citations: 32 onlinelibrary.wiley.com
SY Chiou, CF Huang, SJ Yeh… - … of Molecular Asymmetry, 2010 - Wiley Online Library
… ) (synthesis from condensation of (6)-exo-2-norborneol with 1.2 equiv of butyryl chloride in the … This reaction yielded (S)-(2)exo-2-norborneol (49% yield) (mp 5 125–1268C and [a]25 …
Number of citations: 8 onlinelibrary.wiley.com
G Mahecha, L Cartaya, A Maldonado… - Journal of Analytical and …, 2017 - Elsevier
… The substrate exo-2-norbornyl formate yielded surprisingly exo-2-norborneol and CO gas. This reaction, in the presence or absence of the free radical inhibitor toluene, proved to be …
Number of citations: 3 www.sciencedirect.com
M LAJUNEN, H LYYTIKÄINEN - Acta Chem. Scand. A, 1981 - actachemscand.org
… that of 5-methylene-exo-2-norborneol and the transition state of the hydration of 5-methyl-exo2-norbornenol is 2.3 kJ mol-1 lower in energy than that of 5-methylene-exo-2-norborneol. …
Number of citations: 0 actachemscand.org
RN McDonald, RN Steppel - Journal of the American Chemical …, 1970 - ACS Publications
… In contrast to this, however, Berson123 reported that Oppenauer andJones oxidations of l-methyl-exo-2norborneol proceeded without racemization. Also, the use of Sarett’s reagent is …
Number of citations: 49 pubs.acs.org
JT Groves, GA McClusky, RE White, MJ Coon - … and biophysical research …, 1978 - Elsevier
The oxidation of norbornane by a reconstituted liver cytochrome P-450 system affords exo - and endo -2-norborneol in a ratio of 3.4:1. The ratio of these products was found to be 0.76:1 …
Number of citations: 749 www.sciencedirect.com
SY Chiou, CF Huang, SJ Yeh, IR Chen… - Journal of Enzyme …, 2010 - Taylor & Francis
… To a t-butyl methyl ether (100 mL) solution of racemic (±)-exo-2-norbornyl butyrate (1 mmol) (synthesis from condensation of (±)-exo-2-norborneol with 1.2 eqs. of butyryl chloride in the …
Number of citations: 6 www.tandfonline.com
PR Seidl, JGR Tostes, JW de M Carneiro… - Journal of Molecular …, 2001 - Elsevier
Since the 1990s ab initio calculations have become affordable and accurate enough to be useful in the problem of correct assignment in high field, multipulse NMR spectroscopy as well …
Number of citations: 10 www.sciencedirect.com
MC Lin, SJ Yeh, IR Chen, G Lin - The Protein Journal, 2011 - Springer
… 3 , (R)-(+)-exo-2-norborneol (5.6 mg, 50 μmol) was condensed … The enantiomeric excess of (R)-(+)-exo-2-norborneol from the … kinetic resolution of racemic exo-2-norborneol and endo-2-…
Number of citations: 8 link.springer.com

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